molecular formula C14H22O2 B12643338 (2,2-Bis(1-methylethoxy)ethyl)benzene CAS No. 93805-71-1

(2,2-Bis(1-methylethoxy)ethyl)benzene

Cat. No.: B12643338
CAS No.: 93805-71-1
M. Wt: 222.32 g/mol
InChI Key: ITNRYYFLWPMNLN-UHFFFAOYSA-N
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Description

(2,2-Bis(1-methylethoxy)ethyl)benzene is an aromatic compound featuring a benzene ring attached to an ethyl group with two 1-methylethoxy (isopropoxy) substituents at the 2-position of the ethyl chain. The compound’s structure is characterized by its ether functional groups, which influence its physicochemical properties, such as solubility, boiling point, and reactivity. This analysis relies on structurally analogous compounds to infer its properties and behavior.

Properties

CAS No.

93805-71-1

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

2,2-di(propan-2-yloxy)ethylbenzene

InChI

InChI=1S/C14H22O2/c1-11(2)15-14(16-12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3

InChI Key

ITNRYYFLWPMNLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CC1=CC=CC=C1)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Bis(1-methylethoxy)ethyl)benzene typically involves the alkylation of benzene with 2,2-bis(1-methylethoxy)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then quenched with water, and the organic layer is separated and purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of (2,2-Bis(1-methylethoxy)ethyl)benzene follows a similar synthetic route but is optimized for large-scale operations. Continuous flow reactors and automated systems are employed to ensure consistent product quality and yield. The use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,2-Bis(1-methylethoxy)ethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the benzene ring using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

(2,2-Bis(1-methylethoxy)ethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials

Mechanism of Action

The mechanism of action of (2,2-Bis(1-methylethoxy)ethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the 2,2-bis(1-methylethoxy)ethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares (2,2-Bis(1-methylethoxy)ethyl)benzene with four structurally related aromatic ethers:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Properties/Applications Reference
(2,2-Bis(1-methylethoxy)ethyl)benzene (Target) C₁₄H₂₂O₂ 222.32 (calc) Two isopropoxy groups on ethyl N/A Limited data; inferred properties N/A
(2-Isopropoxyethyl)benzene C₁₁H₁₆O 164.248 Single isopropoxy group 68039-47-4 Solvent, intermediate
[2,2-Bis(2-methylpropoxy)ethyl]benzene C₁₆H₂₆O₂ 250.3764 Two isobutoxy groups 68345-22-2 Flavor (sweet, almond, bark)
1,3-Bis(2-hydroxyethoxy)benzene C₁₀H₁₄O₄ 198.22 Two hydroxyethoxy groups 102-40-9 Polymer intermediate, resin

Key Observations

Substituent Effects on Molecular Weight and Polarity The target compound’s molecular weight (222.32 g/mol) falls between the mono-substituted (2-Isopropoxyethyl)benzene (164.25 g/mol) and the bulkier diisobutoxy analog (250.38 g/mol) . The presence of two isopropoxy groups increases steric hindrance compared to the mono-substituted analog, likely reducing volatility and enhancing lipophilicity.

Functional Group Influence on Applications Flavoring Potential: The diisobutoxy analog ([2,2-Bis(2-methylpropoxy)ethyl]benzene) is associated with sweet, almond, and bark flavors, suggesting that ether-substituted aromatics may have niche roles in fragrance or flavoring industries . The target compound’s isopropoxy groups, being smaller than isobutoxy, might alter flavor profiles. Industrial Use: (2-Isopropoxyethyl)benzene is noted as a solvent or intermediate, while 1,3-Bis(2-hydroxyethoxy)benzene is used in polymer synthesis . The target compound’s dual ether groups could make it a candidate for specialized solvents or cross-linking agents.

Reactivity and Stability

  • Ethers are generally less reactive than alcohols but can undergo acid-catalyzed cleavage. The diisobutoxy compound’s larger substituents may confer greater steric protection against hydrolysis compared to the target compound’s isopropoxy groups .

Research Findings and Limitations

  • Limited Direct Data: No explicit studies on (2,2-Bis(1-methylethoxy)ethyl)benzene were identified in the evidence. Inferences are drawn from analogs, highlighting the need for targeted experimental validation.
  • Flavor and Fragrance Applications : The diisobutoxy analog’s flavor attributes suggest that the target compound’s smaller substituents might yield subtler or distinct sensory properties.

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